[(1R,2R)-1-(Aminomethyl)-2-phenylcyclobutyl]methanol;hydrochloride
Description
[(1R,2R)-1-(Aminomethyl)-2-phenylcyclobutyl]methanol hydrochloride is a chiral cyclobutane derivative featuring an aminomethyl group and a hydroxymethyl group on adjacent carbons of the cyclobutane ring, with a phenyl substituent at the 2-position.
Properties
IUPAC Name |
[(1R,2R)-1-(aminomethyl)-2-phenylcyclobutyl]methanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c13-8-12(9-14)7-6-11(12)10-4-2-1-3-5-10;/h1-5,11,14H,6-9,13H2;1H/t11-,12-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFYGUBBIHGTWSD-MNMPKAIFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1C2=CC=CC=C2)(CN)CO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@]([C@H]1C2=CC=CC=C2)(CN)CO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2R)-1-(Aminomethyl)-2-phenylcyclobutyl]methanol;hydrochloride typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a Michael addition reaction, where a ketone reacts with a β-nitroolefin in the presence of a trifunctional catalyst.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced through a reductive amination process, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Attachment of the Phenyl Group: The phenyl group can be attached through a Friedel-Crafts alkylation reaction, where an aromatic compound reacts with an alkyl halide in the presence of a Lewis acid catalyst.
Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to control reaction conditions precisely, leading to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
[(1R,2R)-1-(Aminomethyl)-2-phenylcyclobutyl]methanol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the aminomethyl group is replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides (e.g., HCl, HBr), alkoxides (e.g., NaOCH3)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Halogenated compounds, ethers
Scientific Research Applications
Research indicates that AMPH has the potential to inhibit monoamine transporters, which are critical in regulating neurotransmitter levels in the central nervous system. This inhibition can lead to increased extracellular concentrations of dopamine, norepinephrine, and serotonin, thereby influencing mood and cognitive functions. The compound's ability to interact with these neurotransmitter systems suggests its utility in treating various neurological disorders.
Neurological Disorders
AMPH is being explored for its effects on conditions such as:
- Depression : By elevating serotonin levels, AMPH may provide antidepressant effects.
- Attention Deficit Hyperactivity Disorder (ADHD) : Its action on dopamine transporters could improve attention and reduce hyperactivity.
- Anxiety Disorders : Modulation of norepinephrine may help alleviate anxiety symptoms.
Cognitive Enhancement
Studies have suggested that compounds similar to AMPH can enhance cognitive functions such as memory and learning by affecting neurotransmitter dynamics. This makes it a candidate for further exploration in cognitive enhancement therapies .
Inhibition of Monoamine Transporters
Recent studies have demonstrated that AMPH effectively inhibits the reuptake of key neurotransmitters, leading to increased synaptic availability. This mechanism underlies its potential therapeutic effects in mood disorders .
Cognitive Enhancements in Animal Models
Animal studies have shown that administration of AMPH results in improved performance on memory tasks, suggesting its role as a cognitive enhancer. These findings warrant further investigation into its application for cognitive deficits associated with aging or neurological conditions .
Mechanism of Action
The mechanism of action of [(1R,2R)-1-(Aminomethyl)-2-phenylcyclobutyl]methanol;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to active sites or allosteric sites on enzymes, inhibiting their activity. It can also interact with receptors, modulating their signaling pathways and leading to various physiological effects.
Comparison with Similar Compounds
Structural Analogs: Cycloalkane Derivatives
The compound is compared with cyclohexane and cyclopropane derivatives to highlight the impact of ring size and substituents (Table 1).
Table 1: Structural Comparison of Cycloalkane Derivatives
Key Observations:
Pharmacological Analogs
Milnacipran Hydrochloride
- Structure: Cyclopropane core with diethylcarbamoyl and phenyl groups.
- Activity: Serotonin-norepinephrine reuptake inhibitor (SNRI) used for fibromyalgia.
Tramadol Hydrochloride
- Structure: Cyclohexanol ring with methoxyphenyl and dimethylaminomethyl groups.
- Activity: μ-opioid receptor agonist and SNRI for pain management.
- Comparison: The methoxy group in Tramadol enhances lipophilicity, while the target compound’s phenylcyclobutyl group may improve stereoselective receptor binding .
Analytical Methods
- Chromatography: TLC and HPLC methods () are applicable for purity assessment. The target compound’s polar hydroxymethyl group may result in distinct retention times compared to carboxamide-containing analogs .
- Spectroscopy: IR spectra would show O–H (3300–3500 cm⁻¹) and N–H (≈3000 cm⁻¹) stretches, differentiating it from carbonyl-containing analogs (e.g., ’s C=O at 1705 cm⁻¹) .
Physicochemical Properties
Biological Activity
[(1R,2R)-1-(Aminomethyl)-2-phenylcyclobutyl]methanol; hydrochloride, commonly referred to as AMPH, is a bicyclic amine with a cyclobutyl structure that has garnered attention for its potential biological activities. This compound is characterized by its ability to interact with monoamine transporters, which are crucial in the regulation of neurotransmitter levels in the central nervous system.
- Molecular Formula : CHClN\O
- Molecular Weight : Approximately 227.73 g/mol
- Structure : The compound features an aminomethyl group and a phenyl group attached to a cyclobutyl framework.
AMPH primarily functions as an inhibitor of monoamine transporters, particularly those responsible for the reuptake of dopamine, norepinephrine, and serotonin. By inhibiting these transporters, AMPH can elevate extracellular levels of these neurotransmitters, potentially leading to enhanced mood and cognitive functions.
Pharmacological Studies
Recent studies have explored the pharmacological profile of AMPH, focusing on its binding affinity and efficacy at various biological targets:
- Monoamine Transporters : Research indicates that AMPH exhibits significant inhibitory activity against dopamine and norepinephrine transporters. This activity is hypothesized to contribute to its potential therapeutic effects in mood disorders and attention deficit hyperactivity disorder (ADHD) .
- Neuroprotective Effects : Some studies suggest that AMPH may have neuroprotective properties by modulating oxidative stress and inflammation in neuronal cells. This could have implications for its use in treating neurodegenerative diseases.
Study 1: In Vivo Effects on Neurotransmitter Levels
A study conducted on rodent models demonstrated that administration of AMPH resulted in increased levels of dopamine and norepinephrine in the prefrontal cortex. Behavioral assessments indicated improvements in cognitive flexibility and attention-related tasks.
Study 2: Neuroprotective Mechanisms
In vitro studies using neuronal cell cultures showed that AMPH can reduce oxidative stress markers and enhance cell viability under neurotoxic conditions. The compound's ability to modulate inflammatory pathways was also observed, suggesting potential applications in neurodegenerative disease management.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Amino-2-cyclopentene-1-methanol Hydrochloride | Cyclopentene structure | Antiviral properties |
| (1-Aminocyclobutyl)methanol Hydrochloride | Cyclobutane structure | Potential neuroactive effects |
| 1-(Aminomethyl)cyclohexanol | Cyclohexane structure | Analgesic properties |
AMPH is distinguished by its unique combination of structural features that may confer specific pharmacological properties compared to similar compounds. Its cyclobutyl framework combined with phenyl substitution allows for distinct interactions with biological targets.
Q & A
Q. How can enantiomer-specific pharmacological effects be characterized?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
